

Application Notes and Protocols: CL-329167 for Hypertension Research

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Compound of Interest

Compound Name: CL-329167

Cat. No.: B1669146

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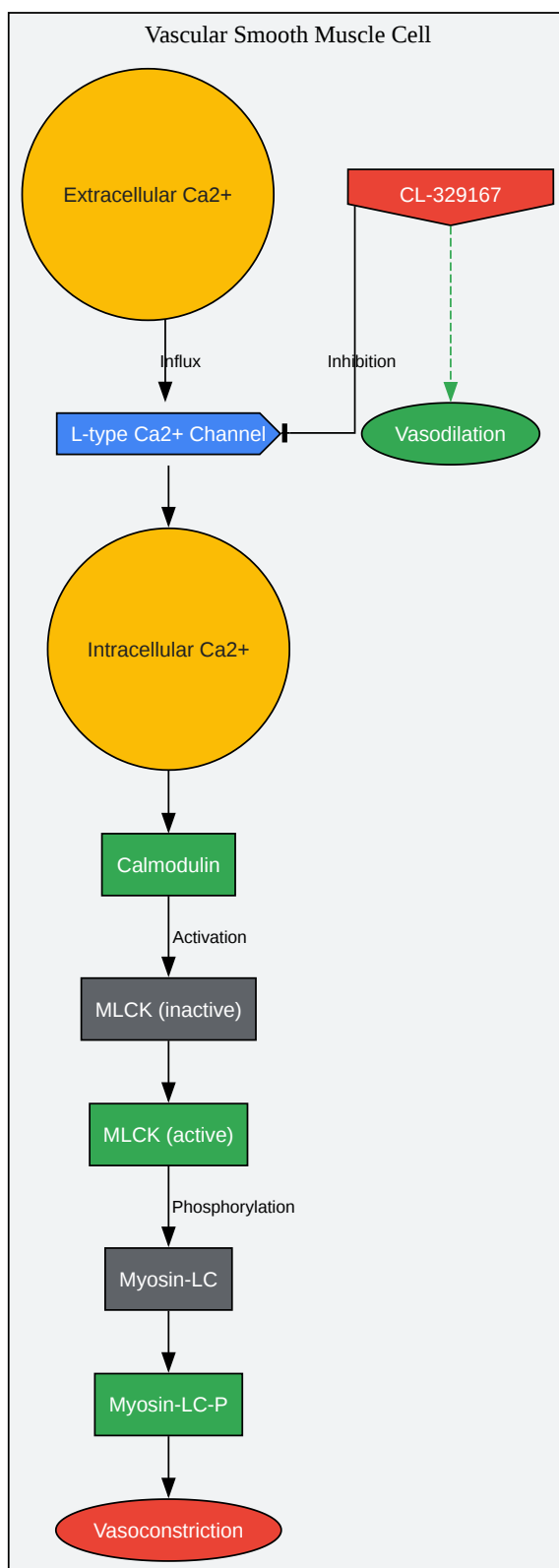
For Researchers, Scientists, and Drug Development Professionals

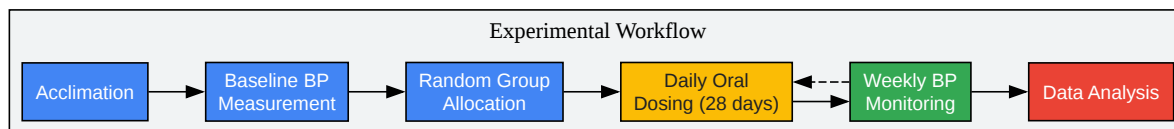
Introduction

Hypertension, a prevalent cardiovascular disease, is a leading cause of morbidity and mortality worldwide.[1][2] A primary mechanism underlying many forms of hypertension is the dysregulation of vascular smooth muscle tone, which is heavily dependent on intracellular calcium concentrations.[3] **CL-329167** is a novel investigational dihydropyridine calcium channel blocker designed to offer potent and selective inhibition of L-type calcium channels in vascular smooth muscle cells. By blocking the influx of calcium, **CL-329167** induces vasodilation, leading to a reduction in peripheral vascular resistance and consequently, a lowering of blood pressure.[3][4] These application notes provide detailed protocols for utilizing **CL-329167** in preclinical hypertension research.

Mechanism of Action

CL-329167 exerts its antihypertensive effect by binding to the alpha-1 subunit of L-type calcium channels in the plasma membrane of vascular smooth muscle cells. This binding allosterically modulates the channel, stabilizing it in a closed state and thereby preventing the influx of extracellular calcium ions. The reduction in intracellular calcium concentration inhibits the activation of calmodulin and myosin light chain kinase, leading to smooth muscle relaxation and vasodilation.





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